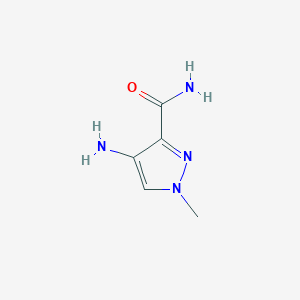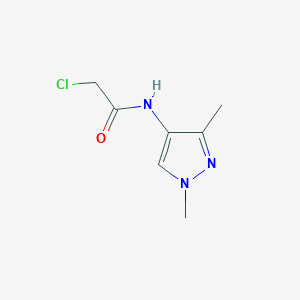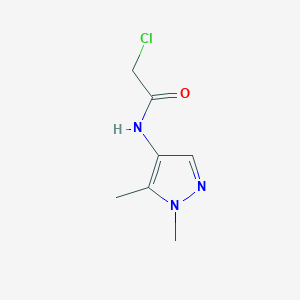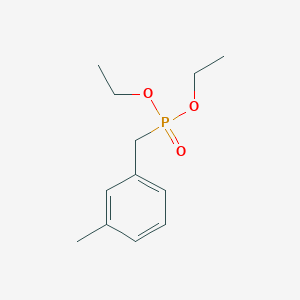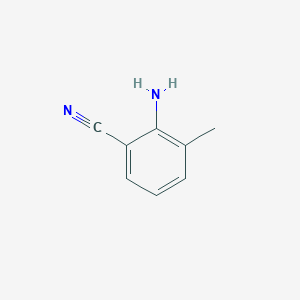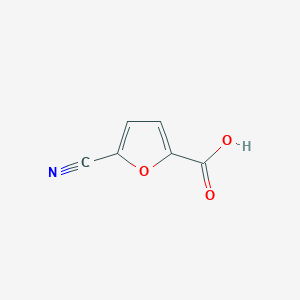![molecular formula C7H6ClN3 B1366718 4-Chloro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine CAS No. 71149-52-5](/img/structure/B1366718.png)
4-Chloro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine
Vue d'ensemble
Description
“4-Chloro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine” is a chemical compound that is used as an important pharmaceutical intermediate . It is widely used in the synthesis of many pharmaceutical intermediates . It is also used in the manufacture of Tofacitinib citrate .
Synthesis Analysis
The preparation process of pyrimidine includes the first α -alkylation reaction between diethyl malonate and allyl bromide, and the subsequent cyclization reaction with amidine to obtain a six-membered ring of bislactam . An improved seven-step synthesis of 4-chloro-7H-pyrrolo [2,3-d]pyrimidine from dimethyl malonate with 31% overall yield is described .
Molecular Structure Analysis
The molecular formula of “4-Chloro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine” is C7H6ClN3 . Its molecular weight is 167.60 . The SMILES string representation of this compound is Cc1nc(Cl)c2cc[nH]c2n1 .
Chemical Reactions Analysis
“4-Chloro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine” is involved in various chemical reactions. For instance, it is used in the manufacture of Tofacitinib citrate . The solvent-free reaction between 5-amino-1H-pyrazoles and-triketones (2-acetyldimedone and 2-acetylindandione) leads to the formation of new fused pyrazolo [1,5-a]pyrimidines .
Physical And Chemical Properties Analysis
“4-Chloro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine” is a solid compound . Its exact mass and monoisotopic mass are 167.0250249 g/mol . It has a topological polar surface area of 41.6 Ų .
Applications De Recherche Scientifique
Synthesis of Janus Kinase (JAK) Inhibitors
- Application Summary : This compound serves as a building block in the synthesis of JAK inhibitors, which are crucial for interfering with the JAK-STAT signaling pathway involved in cell division, death, and tumor formation .
- Methods of Application : Synthesis typically involves multi-step organic reactions, starting from dimethyl malonate, with an overall yield of around 31% .
- Results Summary : The synthesis process has been optimized to be operationally simple and practical, providing a reliable method for producing JAK inhibitors .
Pharmaceutical Intermediates
- Application Summary : As an intermediate, it is essential in creating various pharmaceutical compounds, especially kinase inhibitors used in treating diseases like cancer .
- Methods of Application : The compound is integrated into larger molecular structures through chemical reactions that form the backbone of active pharmaceutical ingredients .
- Results Summary : Its use has led to the development of several therapeutic agents, showcasing its importance in drug discovery and development .
Biological Research Material
- Application Summary : It is used as a biochemical reagent and biological material in life science research .
- Methods of Application : Employed in experimental procedures that require the compound’s unique structural properties to study biological processes .
- Results Summary : The compound’s role in research has contributed to a deeper understanding of biological mechanisms and potential therapeutic targets .
Scaffold for Commercial Drugs
- Application Summary : The compound acts as a scaffold for many commercially available drugs, underlining its significance in drug design .
- Methods of Application : It is used in the synthesis of drug candidates and later stages of drug development, including clinical trials .
- Results Summary : Its application has resulted in the creation of effective drugs, proving its value in the pharmaceutical industry .
Research on Inflammatory Diseases
- Application Summary : The compound is involved in the research and treatment of inflammatory diseases by being part of the synthesis of inhibitors targeting specific pathways .
- Methods of Application : Synthesized inhibitors are tested in vitro and in vivo to assess their efficacy in reducing inflammation .
- Results Summary : Studies have shown promising results, with some inhibitors proceeding to clinical trials, indicating potential for new treatments .
Chemical Synthesis Optimization
- Application Summary : It is used to optimize chemical synthesis processes, improving yields and reducing waste .
- Methods of Application : Researchers employ this compound in various synthetic routes to develop more efficient and sustainable chemical reactions .
- Results Summary : The optimization efforts have led to more environmentally friendly and cost-effective manufacturing processes for pharmaceuticals .
Anticancer Properties
- Application Summary : Derivatives of this compound have shown potential in inhibiting the growth and proliferation of cancer cells .
- Methods of Application : These derivatives are tested against various cancer cell lines to evaluate their efficacy in inhibiting cell growth .
- Results Summary : Some derivatives have demonstrated significant anticancer properties, offering promising avenues for cancer treatment .
Antiviral Activity
- Application Summary : Certain derivatives of 4-Chloro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine have displayed potential in combating viral infections .
- Methods of Application : The antiviral activity is assessed through in vitro assays against a range of viruses .
- Results Summary : These studies have revealed the compound’s potential as a basis for developing new antiviral medications .
Development of PDK1 Inhibitors
- Application Summary : Analogs of this compound substituted with different amines have been identified as potent inhibitors of 3-Phosphoinositide-Dependent Kinase 1 (PDK1), a key target in cancer therapy .
- Methods of Application : The synthesis of these analogs involves intricate organic reactions, with the aim of achieving high selectivity and potency against PDK1 .
- Results Summary : The resulting inhibitors have shown high efficacy in preclinical models, marking them as potential candidates for anticancer drugs .
Materials Science and Organic Electronics
- Application Summary : The electronic properties and compatibility with existing materials make 4-Chloro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine an attractive candidate for developing novel materials, such as organic semiconductors or ligands for catalysis .
- Methods of Application : Its synthesis typically involves multi-step organic reactions, requiring precise control to ensure high yields and purity .
- Results Summary : Its utilization in materials science is gaining attention, presenting intriguing prospects for various applications .
Treatment of Inflammatory Skin Disorders
- Application Summary : It serves as a scaffold for developing treatments for inflammatory skin disorders like atopic dermatitis .
- Methods of Application : The compound is used to create kinase inhibitors that target specific pathways involved in inflammatory responses .
- Results Summary : These developments have led to innovative treatments, highlighting the compound’s significance in advancing therapeutic interventions .
Synthesis of Tofacitinib
- Application Summary : 4-Chloro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine is an intermediate in the synthesis of Tofacitinib, a drug used to treat rheumatoid arthritis .
- Methods of Application : The synthesis process involves the use of this compound as a key intermediate to produce Tofacitinib .
- Results Summary : Tofacitinib has been widely used in the treatment of adult patients with moderate to severe rheumatoid arthritis, showcasing the practical application of this compound in drug manufacturing .
Advanced Synthesis Techniques
- Application Summary : The compound is used in advanced synthesis techniques, such as microwave-assisted synthesis, to improve reaction rates and yields .
- Methods of Application : Microwave irradiation is applied to the reactants, including 4-Chloro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine, to accelerate the chemical reactions .
- Results Summary : This technique has been shown to produce derivatives with potent anticancer activities, with some showing high binding affinities against target proteins .
Structure-Activity Relationship (SAR) Studies
- Application Summary : The compound is pivotal in SAR studies to understand the relationship between chemical structure and biological activity .
- Methods of Application : Derivatives of the compound are synthesized and tested for biological activity, with their structures analyzed to determine the features responsible for their effects .
- Results Summary : These studies have led to the identification of derivatives with enhanced anti-inflammatory activities and reduced toxicity .
Environmental Chemistry
- Application Summary : It is used in research focused on the environmental impact of pharmaceuticals and their intermediates .
- Methods of Application : The compound’s stability and degradation in various environmental conditions are studied to assess its ecological footprint .
- Results Summary : Findings contribute to the development of more sustainable pharmaceutical manufacturing processes .
Nanotechnology
- Application Summary : This compound is explored for its potential use in the creation of nanomaterials due to its unique structural properties .
- Methods of Application : Nanostructures incorporating the compound are synthesized and characterized for their potential applications .
- Results Summary : Research is ongoing, with the aim of developing new materials for use in electronics, catalysis, and drug delivery systems .
Analytical Chemistry
- Application Summary : 4-Chloro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine is used as a standard or reference compound in analytical chemistry .
- Methods of Application : It is employed in the calibration of instruments and validation of analytical methods .
- Results Summary : Its use ensures the accuracy and reliability of analytical results, which is crucial for research and quality control .
Computational Chemistry
- Application Summary : The compound is used in computational studies to model interactions with biological targets and predict the properties of new derivatives .
- Methods of Application : Molecular docking and computational simulations are performed using the compound as a base molecule .
- Results Summary : These studies provide insights into the molecular basis of drug action and guide the design of new therapeutic agents .
Safety And Hazards
Orientations Futures
While specific future directions for “4-Chloro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine” are not explicitly mentioned in the search results, it is noted that it is used in the manufacture of Tofacitinib citrate , suggesting potential applications in pharmaceuticals. Additionally, its use in the synthesis of new fused pyrazolo [1,5-a]pyrimidines suggests potential future directions in chemical synthesis and drug development.
Propriétés
IUPAC Name |
4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-4-10-6(8)5-2-3-9-7(5)11-4/h2-3H,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCFJHJBEGJJOMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CN2)C(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70448334 | |
| Record name | 4-CHLORO-2-METHYL-7H-PYRROLO[2,3-D]PYRIMIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70448334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine | |
CAS RN |
71149-52-5 | |
| Record name | 4-CHLORO-2-METHYL-7H-PYRROLO[2,3-D]PYRIMIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70448334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



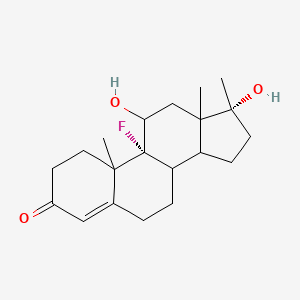
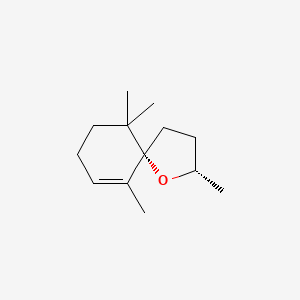
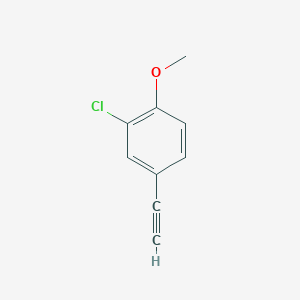
![4-[(2-Fluorobenzyl)oxy]benzoic acid](/img/structure/B1366645.png)
![4-[(4-Chloro-2-fluorophenyl)amino]-4-oxobutanoic acid](/img/structure/B1366646.png)
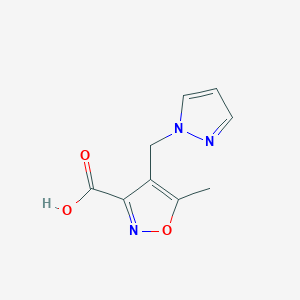
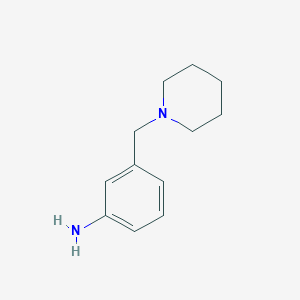
![4-Phenyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1366658.png)
